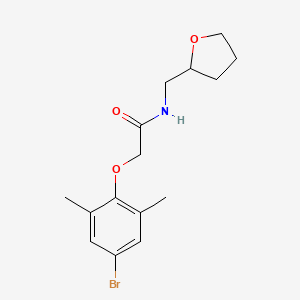![molecular formula C16H12BrFN2O2 B5022737 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5022737.png)
1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione is a chemical compound that is commonly referred to as BFA. It is a pyrrolidinedione derivative that has been synthesized for various scientific research applications. BFA has been found to exhibit potent biological activities, making it a valuable tool for studying different biochemical and physiological processes.
Mechanism of Action
BFA inhibits the function of ARF by binding to its guanine nucleotide exchange factor (GEF) and preventing the exchange of GDP for GTP. This results in the inhibition of vesicular trafficking and membrane fusion. BFA also inhibits the activity of DPP-IV by binding to its active site and preventing the cleavage of dipeptides from the N-terminus of proteins.
Biochemical and Physiological Effects:
BFA has been found to have various biochemical and physiological effects. For example, BFA has been found to inhibit the secretion of insulin from pancreatic beta cells by inhibiting the function of ARF. BFA has also been found to inhibit the migration and invasion of cancer cells by inhibiting the activity of DPP-IV.
Advantages and Limitations for Lab Experiments
BFA has several advantages for lab experiments. It is a potent inhibitor of ARF and DPP-IV, making it a valuable tool for studying these proteins. BFA is also relatively easy to synthesize, allowing for large-scale production. However, BFA has some limitations. It is not selective for ARF or DPP-IV and can inhibit other proteins and enzymes. BFA also has a short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on BFA. One area of research could be to develop more selective inhibitors of ARF and DPP-IV that do not have the limitations of BFA. Another area of research could be to study the effects of BFA on other proteins and enzymes to identify new biological pathways and targets. Additionally, BFA could be used in combination with other compounds to study synergistic effects on different biological processes.
Synthesis Methods
The synthesis of BFA involves several steps. First, 4-bromobenzaldehyde is reacted with malonic acid in the presence of ammonium acetate to form 4-bromo-2-oxo-2H-chromene-3-carboxylic acid. This compound is then reacted with 4-fluoroaniline in the presence of triethylamine to form 4-(4-fluorophenylamino)-2-oxo-2H-chromene-3-carboxylic acid. Finally, the pyrrolidinedione ring is formed by reacting this compound with phthalic anhydride in the presence of acetic anhydride and sulfuric acid.
Scientific Research Applications
BFA has been used extensively in scientific research due to its ability to inhibit certain enzymes and proteins. For example, BFA has been found to inhibit the function of ADP-ribosylation factor (ARF), a protein that is involved in vesicular trafficking and membrane fusion. BFA has also been found to inhibit the activity of certain enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2O2/c17-10-1-7-13(8-2-10)20-15(21)9-14(16(20)22)19-12-5-3-11(18)4-6-12/h1-8,14,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYCPYKXUWEQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide](/img/structure/B5022664.png)
![N-{4-[(3-chloro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5022667.png)
![2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl thiocyanate](/img/structure/B5022673.png)

![N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5022681.png)
![N-[4-(aminocarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B5022688.png)


![4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022700.png)
![N-({[4-(1,3-benzothiazol-2-yl)benzyl]amino}carbonothioyl)-2-(4-chlorophenyl)acetamide](/img/structure/B5022707.png)
![4-fluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]benzamide](/img/structure/B5022711.png)
![4-(2-{3-bromo-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022747.png)

![N-(2-ethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5022768.png)